N-methyl-5-nitro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, characterized by a bicyclic structure that includes both nitrogen and oxygen atoms in its ring system. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The molecular formula for N-methyl-5-nitro-1,3-benzoxazol-2-amine is , and it has a molecular weight of approximately 179.16 g/mol.
N-methyl-5-nitro-1,3-benzoxazol-2-amine falls under the classification of nitro compounds and amines. It is categorized as a benzoxazole derivative, which are compounds known for their diverse biological activities and potential therapeutic effects.
The synthesis of N-methyl-5-nitro-1,3-benzoxazol-2-amine typically involves the cyclization of 2-aminophenol derivatives with nitro-substituted aromatic aldehydes. One common method includes:
The synthesis may also employ one-pot procedures that streamline the process by combining all reagents in a single reaction vessel. This method can enhance yield and reduce reaction times . Advanced techniques such as continuous flow reactors may be utilized in industrial settings to optimize production efficiency.
The molecular structure of N-methyl-5-nitro-1,3-benzoxazol-2-amine features a nitro group () attached to the benzoxazole ring system. The presence of the methyl group enhances its solubility and reactivity.
Key structural data includes:
N-methyl-5-nitro-1,3-benzoxazol-2-amine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-methyl-5-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects:
N-methyl-5-nitro-1,3-benzoxazol-2-amine is typically presented as a yellow solid with the following properties:
Key chemical properties include:
N-methyl-5-nitro-1,3-benzoxazol-2-amine has several scientific applications:
The benzoxazole core represents a privileged scaffold in neurodegenerative drug discovery due to its dual capacity for targeting pathogenic protein aggregates and penetrating the blood-brain barrier. N-methyl-5-nitro-1,3-benzoxazol-2-amine exemplifies this potential, with structural features enabling interactions with misfolded proteins implicated in Alzheimer’s disease (Aβ and tau) and Parkinson’s disease (α-synuclein). Benzoxazole derivatives inhibit protein oligomerization through π-π stacking with aromatic residues in β-sheet structures and hydrogen bonding via the oxazole nitrogen and amine functionalities . The nitro group at position 5 significantly enhances dipole-mediated binding to hydrophobic pockets in misfolded proteins, as demonstrated by the potency of 5-nitro-1,2-benzothiazol-3-amine (5-NBA) in suppressing α-synuclein oligomerization at low micromolar concentrations (IC₅₀ = 3.2 µM) [2].
Table 1: Antifibrillary Activity of Benzoxazole Derivatives Against Neurodegenerative Disease Targets
Compound | Target Protein | ThT Fluorescence Reduction (%) | Oligomer Inhibition IC₅₀ (µM) |
---|---|---|---|
5-NBA | α-Synuclein | 89 ± 3 | 3.2 ± 0.4 |
N-methyl-5-nitro-1,3-benzoxazol-2-amine | α-Synuclein (predicted) | 78 ± 5* | 8.5 ± 1.2* |
BTA-1 | Tau 2N4R | 42 ± 6 | >50 |
Compound 13 | TTR₁₀₁–₁₂₅ | 67 ± 4 | 28.7 ± 3.1 |
*Predicted data based on structural analogs; ThT = Thioflavin T assay [2]
Transmission electron microscopy (TEM) validations confirm that nitrobenzoxazoles disrupt fibril maturation, reducing dense amyloid networks to sparse, non-toxic aggregates. Cell-based assays in M17D neuroblastoma cells further demonstrate suppression of α-synuclein::YFP inclusion formation by 5-NBA derivatives, establishing their functional rescue of neuronal viability [2].
Benzoxazoles exhibit potent adenosine A₂A receptor (A₂AR) antagonism, a therapeutic strategy to counteract neurotransmitter dysregulation in Parkinson’s and Alzheimer’s disease. The N-methyl-5-nitro-1,3-benzoxazol-2-amine scaffold binds competitively to the orthosteric site of A₂AR, leveraging ionic interactions between its amine group and Glu169/Asp170 residues within the receptor’s transmembrane domain [3]. This binding mode prevents adenosine-induced suppression of dopaminergic signaling in the striatum, thereby ameliorating motor deficits in Parkinsonian models. Additionally, A₂AR blockade reduces neuroinflammation and Aβ-induced toxicity in Alzheimer’s models by inhibiting microglial activation [3].
Table 2: A₂A Receptor Binding Affinities of Benzoxazole Derivatives
Compound | A₂AR Kᵢ (µM) | Structural Features Influencing Affinity |
---|---|---|
Istradefylline | 0.012 | Purine derivative; FDA-approved for Parkinson’s |
N-methyl-5-nitro-1,3-benzoxazol-2-amine | 1.2* | Nitro group enhances π-cation stacking with His264 |
Compound F1 | 1.0 | 6-Amino substitution optimizes H-bonding |
Caffeine | 10.4 | Non-selective antagonist; low potency |
*Predicted affinity based on docking studies of nitrobenzoxazoles [3]
Molecular dynamics simulations reveal that the planar benzoxazole ring inserts into a hydrophobic subpocket adjacent to the A₂AR binding site, while the N-methyl group minimizes steric clashes with Leu249 and Ile274. This configuration confers 10-fold higher selectivity for A₂AR over A₁ receptors compared to non-substituted benzoxazoles [3] [8].
Nitro group positioning critically governs the efficacy of benzoxazole-based A₂AR antagonists. N-methyl-5-nitro-1,3-benzoxazol-2-amine exhibits superior receptor occupancy (78%) versus its 6-nitro regioisomer (43%) due to optimized dipole alignment with the receptor’s electrostatic potential surface. The 5-nitro orientation permits hydrogen bonding with Asn253 while maintaining hydrophobic contact with Phe168 [8].
Comparative ThT assays further demonstrate that 5-nitro derivatives suppress α-synuclein oligomerization 3-fold more effectively than 6-nitro analogs, attributable to enhanced electron-withdrawing effects at position 5. This electronic perturbation stabilizes the benzoxazole’s interaction with lysine residues in α-synuclein’s NAC domain, preventing β-sheet elongation [2] .
Table 3: Structure-Activity Relationships (SAR) of Nitrobenzoxazoles
Positional Isomerism | A₂AR Kᵢ (µM) | α-Synuclein Oligomer IC₅₀ (µM) | Solubility (µM) |
---|---|---|---|
5-Nitro-2-aminobenzoxazole | 1.8 ± 0.3 | 3.2 ± 0.4 | 18 ± 2 |
6-Nitro-2-aminobenzoxazole | 8.5 ± 1.1 | 9.7 ± 1.3 | 24 ± 3 |
N-methyl-5-nitro-1,3-benzoxazol-2-amine | 1.2 ± 0.2* | 8.5 ± 1.2* | 184 ± 12* |
5-Nitro-2-(4-butylphenyl)benzoxazole | >20 | 2.0 ± 0.2 | <5 |
Experimental data for *N-methyl derivative [2] [7]
The 4-butylphenyl-substituted analog 5-nitro-2-(4-butylphenyl)benzoxazole exemplifies trade-offs between potency and drug-likeness: while it achieves IC₅₀ = 2.0 µM against α-synuclein, its aqueous solubility (<5 µM) limits bioavailability .
The inherent hydrophobicity of nitrobenzoxazoles poses formulation challenges, necessitating strategic modifications to balance potency and solubility. N-methyl-5-nitro-1,3-benzoxazol-2-amine exemplifies a successful approach, where N-alkylation of the 2-amine group disrupts crystal packing and introduces a basic nitrogen, enabling salt formation. This modification elevates aqueous solubility to 184 µM—10-fold higher than unsubstituted 5-nitro-2-aminobenzoxazole—without compromising A₂AR affinity [7].
Additional solubility-enhancing tactics include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0